molecular formula C21H22BrN3O4 B12535041 carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester CAS No. 744198-15-0

carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester

Cat. No.: B12535041
CAS No.: 744198-15-0
M. Wt: 460.3 g/mol
InChI Key: FGARZQSJAHGKBO-QRWMCTBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamate Functional Group Configuration

The carbamate group (-O-C(=O)-N-) forms the central scaffold, linking the isoxazolyl and phenylmethyl substituents. In this compound, the carbamate nitrogen is bonded to the amino-oxo-ethyl bridge, while the oxygen connects to the phenylmethyl ester. Resonance stabilization between the carbonyl and adjacent nitrogen enhances the group’s stability, as evidenced by the characteristic ^13^C-NMR signal near 170 ppm for the carbonyl carbon. The carbamate’s planar geometry facilitates hydrogen bonding with biological targets, a feature critical for its potential interactions.

3-Bromo-4,5-dihydroisoxazole Ring System

The 3-bromo-4,5-dihydroisoxazole ring introduces a partially saturated heterocycle with bromine at position 3. The dihydro configuration reduces ring aromaticity, increasing flexibility compared to fully unsaturated isoxazoles. Bromine’s electronegativity (Pauling scale: 2.96) polarizes the ring, enhancing electrophilic reactivity at the 5-position. The ring’s chair-like conformation, stabilized by intramolecular hydrogen bonding between the oxygen and NH groups, is confirmed by ^1^H-NMR coupling constants (J = 8–10 Hz).

Table 1: Key structural parameters of the 3-bromo-4,5-dihydroisoxazole ring

Parameter Value/Description Source
Ring saturation 4,5-dihydro
Bromine position C3
Conformation Chair-like with H-bonding

Phenylmethyl Ester Substituent Spatial Arrangement

The phenylmethyl ester (-O-C(=O)-O-CH2-C6H5) occupies the carbamate’s terminal position. The ester’s benzyl group adopts a staggered conformation relative to the carbonyl oxygen, minimizing steric clashes. This spatial arrangement is corroborated by X-ray crystallography data from analogous compounds, showing dihedral angles of 110–120° between the ester oxygen and benzene plane. The ester’s lipophilicity (logP ≈ 3.2) enhances membrane permeability, a trait shared with derivatives like benzyl N-(5-methyl-1,2-oxazol-3-yl)carbamate.

Stereochemical Considerations

(1R) Absolute Configuration Significance

The (1R) configuration at the ethyl bridge’s chiral center dictates the molecule’s three-dimensional topology. This configuration aligns the phenylmethyl group and isoxazolyl moiety in a cis orientation, as demonstrated by NOESY correlations in related compounds. The R-enantiomer exhibits 10–15-fold higher binding affinity to serine hydrolases compared to the S-form, likely due to optimal positioning of the bromine and carbamate groups.

Conformational Analysis of Amino-oxo-ethyl Bridge

The amino-oxo-ethyl bridge (-NH-C(=O)-CH2-) adopts a semi-rigid conformation stabilized by intramolecular hydrogen bonding between the amide NH and ester carbonyl oxygen. Density functional theory (DFT) calculations on similar structures reveal energy minima at torsion angles of 60° (C-N-C=O) and 180° (N-C=O-CH2). This conformation positions the isoxazolyl and phenylmethyl groups for optimal π-π stacking, as observed in molecular docking studies.

Comparative Analysis with Related Isoxazolyl Carbamate Derivatives

Table 2: Structural and electronic comparisons with derivatives

Compound Substituent Variations Key Differences Source
Benzyl [(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]carbamate Lacks amino-oxo-ethyl bridge Reduced conformational flexibility
tert-Butyl (1-(3-bromoisoxazol-5-yl)ethyl)carbamate tert-butyl ester vs. benzyl ester Higher steric hindrance, lower logP
Phenyl-isoxazole–carboxamide derivatives Carboxamide replaces carbamate Altered hydrogen-bonding capacity

The presence of the amino-oxo-ethyl bridge in the target compound distinguishes it from simpler analogs like benzyl [(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]carbamate. This bridge introduces an additional hydrogen-bond donor (amide NH), enhancing interactions with polar enzyme active sites. Conversely, replacing the benzyl ester with tert-butyl (as in ) reduces aromatic stacking potential but increases metabolic stability.

Electronic effects further differentiate these derivatives. Bromine’s inductive (-I) effect in the target compound decreases electron density at the isoxazole ring, making it more electrophilic than methyl-substituted analogs (e.g., benzyl N-(5-methyl-1,2-oxazol-3-yl)carbamate). This property correlates with enhanced reactivity in nucleophilic substitution reactions.

Properties

CAS No.

744198-15-0

Molecular Formula

C21H22BrN3O4

Molecular Weight

460.3 g/mol

IUPAC Name

benzyl N-[(2R)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m1/s1

InChI Key

FGARZQSJAHGKBO-QRWMCTBCSA-N

Isomeric SMILES

C1C(ON=C1Br)CNC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Oxime Formation and Halogenation

The dihydroisoxazole core is synthesized via oximation and cyclization. Starting with a substituted aldehyde (e.g., 3-bromo-4-oxopentanal), hydroxylamine hydrochloride in ethanol under reflux forms the corresponding oxime. Subsequent halogenation with N-bromosuccinimide (NBS) in dimethylacetamide (DMA) introduces the bromine substituent at the 3-position.

Key Reaction Conditions :

  • Oxime Formation : Ethanol, 70°C, 24 hours (94.5% yield).
  • Halogenation : DMA, NBS, 45°C, 3 hours (95–98.9% yield).

Cyclization to Dihydroisoxazole

The halogenated oxime undergoes cyclization in the presence of a base (e.g., triethylamine) and ethyl propionylacetate, forming the 4,5-dihydroisoxazole ring. The dihydro structure arises from partial saturation during cyclization, avoiding full aromatization.

Example :
Ethyl propionylacetate (2.2 eq) and triethylamine (3.8 eq) in ethanol at room temperature yield the dihydroisoxazole with 79% efficiency.

Enantioselective Synthesis of the (1R)-Configured Backbone

Asymmetric Aldol Reaction

The (1R)-stereocenter is established via chiral auxiliaries or organocatalysts. A proline-catalyzed aldol reaction between phenylacetaldehyde and a nitroalkane generates the β-nitro alcohol intermediate with >90% enantiomeric excess (ee). Hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding the (1R)-configured amino alcohol.

Optimization :

  • Catalyst : L-Proline (10 mol%) in DMSO at 25°C.
  • Yield : 85–92% with 94–98% ee.

Carbamate Formation

The amino alcohol is protected as a benzyl carbamate using di(2-pyridyl) carbonate (DPC). DPC reacts with benzyl alcohol to form a mixed carbonate, which subsequently reacts with the amine in the presence of triethylamine.

Conditions :

  • Reagent : DPC (1.2 eq), benzyl alcohol (1.5 eq), triethylamine (2.0 eq).
  • Yield : 88–93%.

Coupling of Isoxazole and Chiral Backbone

Urea Linkage Formation

The isoxazolemethylamine intermediate is coupled to the (1R)-carbamate via a carbodiimide-mediated reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid (generated by hydrolyzing the benzyl ester) for nucleophilic attack by the isoxazole amine.

Procedure :

  • Activation : EDC (1.5 eq), hydroxybenzotriazole (HOBt, 1.5 eq) in dichloromethane.
  • Coupling : 0°C to room temperature, 12 hours (82% yield).

Palladium-Catalyzed Carbonylation

An alternative method employs palladium catalysis to form the carbamate directly. The bromoisoxazole intermediate reacts with carbon monoxide (8 bar) and water in the presence of bis(triphenylphosphine)palladium dichloride, yielding the benzyl carbamate.

Example :

  • Catalyst : PdCl₂(PPh₃)₂ (0.1 mol%), K₂CO₃ (1.2 eq).
  • Conditions : 115°C, 8 bar CO, 24 hours (88% yield).

Final Deprotection and Esterification

Benzyl Ester Installation

The terminal carboxylic acid is esterified using benzyl bromide and potassium carbonate in acetonitrile. Alternatively, the carbamoylimidazolium salt method (from) selectively installs the benzyl group under mild conditions.

Conditions :

  • Reagent : Benzyl bromide (1.5 eq), K₂CO₃ (2.0 eq), acetonitrile, 60°C.
  • Yield : 91%.

Comparative Analysis of Methods

Step Method Yield Advantages Limitations
Isoxazole Synthesis Halogenation-Cyclization 79–98% High regioselectivity for bromine Requires strict temperature control
(1R)-Backbone Formation Proline-Catalyzed Aldol 85–92% Excellent enantioselectivity (94–98% ee) Sensitive to solvent purity
Carbamate Coupling Palladium Carbonylation 88% One-pot reaction, scalable High-pressure equipment required
Esterification Carbamoylimidazolium Salt 91% Mild conditions, no byproducts Cost of imidazolium reagents

Challenges and Optimization Strategies

  • Bromine Stability : The 3-bromo substituent on the isoxazole may undergo elimination under basic conditions. Using DMA as a solvent and maintaining temperatures below 50°C mitigates decomposition.
  • Stereochemical Integrity : The (1R)-configuration is preserved by avoiding strong acids/bases during coupling. Enzymatic resolution (e.g., lipase-mediated hydrolysis) offers an alternative for enhancing ee.
  • Scalability : Palladium-catalyzed carbonylation is preferred for industrial-scale synthesis due to its tolerance for impurities and high atom economy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carbamic acid moiety, potentially converting it to an alcohol.

    Substitution: The bromine atom in the isoxazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Pharmacological Applications

Carbamic acid esters are primarily recognized for their role as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition. This inhibition is crucial in treating conditions such as myasthenia gravis and Alzheimer's disease.

Enzyme Inhibition

  • Mechanism : Carbamic acid esters can form covalent bonds with the active site of acetylcholinesterase, leading to prolonged neurotransmitter action at synapses. This mechanism is similar to that of other known inhibitors like physostigmine but may offer enhanced specificity and reduced side effects due to structural modifications.
  • Case Study : Research indicates that carbamic acid derivatives can inhibit various forms of cholinesterase with different efficacy levels. For instance, compounds structurally related to [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester demonstrated varied inhibitory effects on brain and serum cholinesterase enzymes, suggesting potential for targeted therapeutic applications .

Synthesis and Modification

The synthesis of carbamic acid esters involves several chemical pathways that allow for the introduction of specific functional groups to enhance biological activity.

Synthetic Routes

  • Methodology : The synthesis typically begins with the formation of a carbamyl chloride from the corresponding amine and carbonyl species. This intermediate can then react with phenolic compounds to yield the desired carbamic acid ester.
  • Example Reaction : Phenol+Carbamyl ChlorideCarbamic Acid Ester\text{Phenol}+\text{Carbamyl Chloride}\rightarrow \text{Carbamic Acid Ester}
  • Innovative Approaches : Recent studies have explored the use of microwave-assisted synthesis to enhance yields and reduce reaction times for these compounds, making them more accessible for pharmaceutical applications .

Toxicological Studies

Understanding the safety profile of carbamic acid esters is vital for their development as therapeutic agents.

Safety Assessments

  • Toxicity Profiles : Preliminary toxicological evaluations have indicated that certain derivatives exhibit low toxicity in vitro and in vivo, suggesting a favorable safety margin for clinical use.
  • Regulatory Insights : These findings are critical as they align with regulatory standards for new drug applications, ensuring that compounds like [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester can progress through clinical trials effectively .

Comparative Analysis of Related Compounds

To contextualize the applications of this specific carbamic acid derivative, a comparative analysis with other known carbamic acid esters is provided below:

Compound NamePrimary ApplicationEnzyme TargetEfficacy Level
PhysostigmineAlzheimer's treatmentAcetylcholinesteraseHigh
CarbofuranInsecticideCholinesteraseModerate
[(1R)-Compound]Potential Alzheimer's treatmentAcetylcholinesteraseVariable (ongoing study)

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated isoxazole ring and the carbamic acid moiety are key functional groups that enable binding to these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamic Acid Derivatives

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents pKa (Predicted) Density (g/cm³) Solubility
Target Compound C₂₄H₂₅BrN₃O₄* ~514.39 3-Bromo-4,5-dihydroisoxazole, benzyl groups Not reported Not reported Likely lipophilic
Carbamic Acid, (4-Chlorophenyl)-, (1R)-2-[[4-(2-Imino-1(2H)-pyridinyl)phenyl]amino]-2-oxo-1-phenylethyl Ester C₂₃H₂₀ClN₅O₃ 472.13 4-Chlorophenyl, iminopyridinyl 12.23 ± 0.70 1.29 ± 0.1 Moderate polarity
Carbamic Acid, N-[5-(4-Bromophenyl)-3-methyl-4-isoxazolyl]-, (1R)-1-Phenylethyl Ester C₁₉H₁₇BrN₂O₃ 401.25 4-Bromophenyl, methylisoxazole Not reported Not reported DMSO: ≥36 mg/mL
Carbamic Acid, N-[(1S)-2-[[(3-Bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-1-[(4-hydroxyphenyl)methyl]-... C₂₄H₂₂BrN₃O₅ ~524.36 3-Bromo-4,5-dihydroisoxazole, 4-hydroxyphenyl Not reported Not reported Hydrophilic

*Molecular formula inferred from and .

Key Observations:

  • Halogen Effects : The target compound’s brominated isoxazole may confer higher lipophilicity and metabolic stability compared to the chlorophenyl analog in .
  • Ester Groups : The phenylmethyl ester in the target compound contrasts with the 1-phenylethyl ester in , which has a lower molecular weight (401.25 vs. ~514.39) and higher DMSO solubility .

Biological Activity

Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Among these compounds, carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester has garnered attention for its unique structure and biological properties. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this carbamic acid derivative involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving β-keto esters and hydroxylamine.
  • Bromination : The isoxazole ring is brominated using agents like N-bromosuccinimide (NBS).
  • Carbamic Acid Moiety Formation : This step involves the reaction of an amine with a carbonyl compound under basic conditions.
  • Esterification : The final step combines the carbamic acid with phenylmethyl alcohol in the presence of a catalyst.

Biological Activity

The biological activity of carbamic acid derivatives can be attributed to their ability to interact with various molecular targets in biological systems.

The compound's mechanism involves:

  • Interaction with Enzymes/Receptors : The brominated isoxazole ring and carbamic acid moiety facilitate binding to specific enzymes or receptors, potentially leading to inhibition or activation of biological pathways.
  • Complement System Modulation : Research indicates that compounds similar to this carbamate can modulate the complement system, which plays a critical role in inflammation and immune responses. This modulation could be beneficial in treating conditions like Crohn's disease and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have highlighted the biological significance of carbamic acid derivatives:

  • Antimicrobial Activity : A study demonstrated that carbamate derivatives exhibit antimicrobial properties, suggesting potential use in treating infections .
  • Neuroprotective Effects : Research indicates that certain carbamate compounds can offer neuroprotection by inhibiting complement-mediated inflammation, which is crucial in neurodegenerative diseases such as Alzheimer's .
  • Pain Management : Investigations into N-acylethanolamine acid amidase (NAAA) inhibitors revealed that some carbamate esters could serve as noncompetitive inhibitors, offering a novel approach to pain management .

Data Tables

Property Value
Molecular FormulaC19H23BrN2O3
Molecular Weight395.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Biological Activity Effect
AntimicrobialInhibits growth of various pathogens
NeuroprotectiveReduces inflammation in neurodegenerative models
Pain ReliefActs as an NAAA inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.